Dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione
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Overview
Description
Dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is a chemical compound with the molecular formula C11H11NO2 It is known for its unique structure, which includes an oxazine ring fused with a dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with urea or thiourea in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The oxazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dithione: This compound has a similar structure but contains sulfur atoms.
5,6-Dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dithione: Another related compound with slight structural differences.
Uniqueness
Dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is unique due to its specific oxazine-dione structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
92288-52-3 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-methyl-5-phenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C11H11NO3/c1-11(8-5-3-2-4-6-8)7-15-10(14)12-9(11)13/h2-6H,7H2,1H3,(H,12,13,14) |
InChI Key |
COMLJXAQYRAVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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